Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine
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Overview
Description
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a phenylethylamine moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the furan ring and the phenyl groups. This reaction is catalyzed by palladium and requires the presence of a base such as potassium carbonate . The reaction conditions are generally mild, and the reagents used are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl-[2-(4-hydroxy-phenyl)-1-phenyl-ethyl]-amine
- Furan-2-ylmethyl-[2-(4-fluoro-phenyl)-1-phenyl-ethyl]-amine
- Furan-2-ylmethyl-[2-(4-chloro-phenyl)-1-phenyl-ethyl]-amine
Uniqueness
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-1-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21-15-19-8-5-13-23-19/h2-13,20-21H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAZQOJFGUFCAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389920 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-2-(4-methoxyphenyl)-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-18-2 |
Source
|
Record name | N-[2-(4-Methoxyphenyl)-1-phenylethyl]-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436087-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Furan-2-yl)methyl]-2-(4-methoxyphenyl)-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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